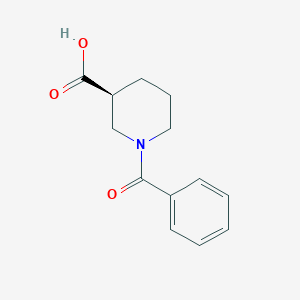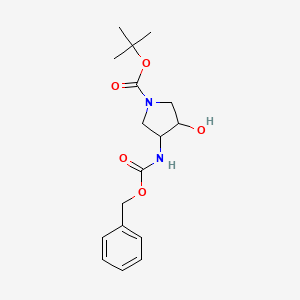
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol
Vue d'ensemble
Description
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxy group and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group can produce the free amine.
Applications De Recherche Scientifique
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the hydroxy and tert-butyl ester groups can participate in various chemical transformations. The compound’s effects are mediated through its ability to undergo selective reactions, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine structure but differs in its functional groups and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are used in biomedical applications.
Uniqueness
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable compound in organic synthesis and scientific studies.
Propriétés
Formule moléculaire |
C17H24N2O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21) |
Clé InChI |
QBBSDMSNGMRKCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-ethylurea](/img/structure/B8463962.png)
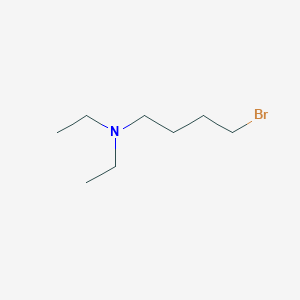
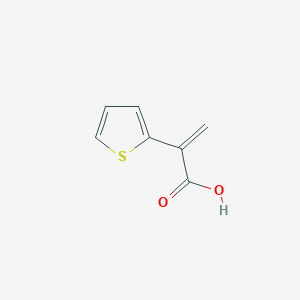
![5-(2,4-Dichlorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B8463990.png)

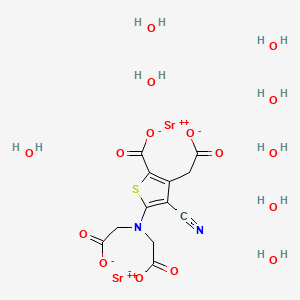
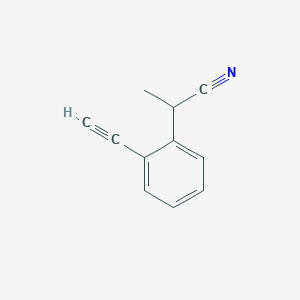
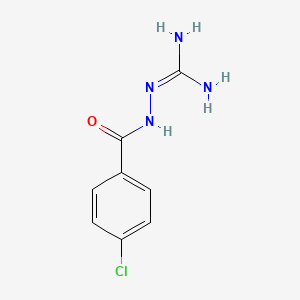
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8464047.png)

